5-(benzenesulfonyl)-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused ring system containing nitrogen and sulfur atoms. Its structure includes:
- Core framework: A 14-membered tricyclic system (8.4.0.0³,⁸) with three fused rings, including a central azatriazole motif.
- Functional groups: A benzenesulfonyl group at position 5, an ethyl substituent at position 7, and an imino group at position 4. The ketone at position 2 contributes to its electrophilic reactivity .
Properties
IUPAC Name |
5-(benzenesulfonyl)-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-2-22-17(20)15(27(25,26)13-8-4-3-5-9-13)12-14-18(22)21-16-10-6-7-11-23(16)19(14)24/h3-12,20H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIIMRSBHJYLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500144-41-2 | |
| Record name | 1-ETHYL-2-IMINO-3-(PHENYLSULFONYL)-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzenesulfonyl)-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazatricyclo core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzenesulfonyl group: This is achieved through sulfonylation reactions using reagents such as benzenesulfonyl chloride.
Addition of the ethyl group: This step involves alkylation reactions using ethylating agents.
Formation of the imino group: This is typically done through imination reactions using suitable amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfonyl)-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions vary based on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-(Benzenesulfonyl)-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(benzenesulfonyl)-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties:
- Molecular weight : Estimated to exceed 450 g/mol based on analogous compounds .
- Solubility: Likely polar due to sulfonyl and imino groups, but lipophilic regions (ethyl, benzene) may enhance membrane permeability .
Comparison with Similar Compounds
A comparative analysis of structurally analogous compounds reveals critical differences in substituents, bioactivity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact: Fluorine substitution (e.g., 4-fluorobenzenesulfonyl) increases lipophilicity and may enhance blood-brain barrier penetration compared to the non-fluorinated parent compound .
Methoxyphenyl derivatives () show antimicrobial properties, though the tricyclic core’s rigidity in the target compound may limit such activity .
Hydrogen Bonding and Crystal Packing :
- The benzenesulfonyl group facilitates hydrogen bonding with water or biological targets, as seen in similar sulfonamide-based drugs .
- Ring puckering in the tricyclic system (cf. ) may influence conformational stability and intermolecular interactions .
Synthetic Challenges :
- Multi-step synthesis (e.g., cyclization, sulfonylation) is common for such compounds, with yields often below 50% due to steric hindrance and competing reactions .
Biological Activity
The compound 5-(benzenesulfonyl)-7-ethyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with significant potential in biological applications. This article explores its biological properties, mechanisms of action, and implications for therapeutic use.
Molecular Characteristics
The molecular characteristics of this compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | DJOGJRCRWNPRAO-UHFFFAOYSA-N |
Structural Features
The compound features a benzenesulfonyl group and a triazatricyclo framework which may contribute to its biological activities. The presence of the imino group suggests potential reactivity that could be exploited in biological systems.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets including enzymes and receptors:
- Enzyme Inhibition : The benzenesulfonyl group may act as an inhibitor by binding to active sites on proteins.
- Stability and Selectivity : The triazatricyclo structure may enhance stability and selectivity towards specific biological pathways.
Antimicrobial Properties
Recent studies indicate that compounds with similar structures exhibit antimicrobial activity:
- Inhibition of Pathogenic Bacteria : Preliminary data suggest that this compound may inhibit growth in various pathogenic bacteria due to the presence of the sulfonyl group.
Case Study: Antimicrobial Activity
A comparative study was conducted to evaluate the antimicrobial efficacy of sulfonamide derivatives against common bacterial strains:
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(benzenesulfonyl)-7-ethyl... | E. coli | 32 µg/mL |
| Sulfonamide Derivative A | Staphylococcus aureus | 16 µg/mL |
| Sulfonamide Derivative B | Pseudomonas aeruginosa | 64 µg/mL |
The results indicated that the compound demonstrated significant antimicrobial activity comparable to established sulfonamide antibiotics .
Cardiovascular Effects
Research has shown that benzenesulfonamide derivatives can influence cardiovascular functions:
-
Perfusion Pressure Studies : A study using isolated rat heart models demonstrated that certain derivatives could decrease perfusion pressure in a time-dependent manner.
Group Compound Dose Effect on Perfusion Pressure Control Krebs-Henseleit solution only - Baseline Experimental Group I Benzenesulfonamide 0.001 nM Increased Experimental Group II Compound A (sulfonamide derivative) 0.001 nM Decreased
The findings suggest that these compounds may interact with biomolecules involved in blood pressure regulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
